3-(Benzyloxy)cyclobutanone

Catalog No.
S689427
CAS No.
30830-27-4
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzyloxy)cyclobutanone

CAS Number

30830-27-4

Product Name

3-(Benzyloxy)cyclobutanone

IUPAC Name

3-phenylmethoxycyclobutan-1-one

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

GPPSQLLIFNWNSB-UHFFFAOYSA-N

SMILES

C1C(CC1=O)OCC2=CC=CC=C2

Synonyms

3-(Phenylmethoxy)cyclobutan-1-one; 3-Benzyloxycyclobutan-1-one; 3-Benzyloxycyclobutanone

Canonical SMILES

C1C(CC1=O)OCC2=CC=CC=C2

Synthesis and Characterization:

3-(Benzyloxy)cyclobutanone is an organic molecule with the chemical formula C₁₁H₁₂O₂. While not as widely studied as other organic compounds, it has been synthesized and characterized in scientific research. Researchers have employed various methods for its synthesis, including the reaction of cyclobutanone with benzyl bromide in the presence of a strong base like sodium hydride [].

Potential Applications:

  • Organic synthesis: The benzyloxy group (O-CH₂-Ph) can act as a protecting group for the carbonyl group (C=O) in further synthetic transformations. This allows for selective modification of other functional groups in the molecule [].
  • Medicinal chemistry: The cyclobutanone ring and the benzyloxy group are present in various biologically active molecules. 3-(Benzyloxy)cyclobutanone could serve as a starting material for the synthesis of novel drug candidates with potential therapeutic applications [].
  • Material science: Cyclobutanone derivatives have been investigated for their potential use in the development of new materials with unique properties, such as polymers and liquid crystals []. 3-(Benzyloxy)cyclobutanone could be a candidate for exploring similar applications.

3-(Benzyloxy)cyclobutanone is an organic compound characterized by its molecular formula C11H12O2C_{11}H_{12}O_{2}. It is a derivative of cyclobutanone, where a benzyloxy group is attached to the third carbon of the cyclobutanone ring. This structural modification imparts unique chemical properties and potential biological activities to the compound, making it a subject of interest in organic synthesis and medicinal chemistry.

3-(Benzyloxy)cyclobutanone is versatile in its reactivity, participating in various chemical transformations:

  • Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the ketone functional group into an alcohol.
  • Substitution: The benzyloxy group can be replaced with other functional groups under specific conditions.

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution catalysts: Halogens or organometallic compounds are often employed for substitution reactions .

Research indicates that 3-(Benzyloxy)cyclobutanone exhibits significant biological activities. Notably, it has been studied for its potential as an inhibitor of enzymes, including HIV-1 reverse transcriptase, positioning it as a candidate for antiviral drug development. Its pharmacokinetic profile suggests high gastrointestinal absorption and the ability to permeate the blood-brain barrier, which is crucial for therapeutic efficacy .

The synthesis of 3-(Benzyloxy)cyclobutanone typically involves several steps:

  • Nucleophilic Substitution: The reaction begins with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate to form cyclobutane.
  • Deprotection and Hydrolysis: The cyclobutane undergoes deprotection and hydrolysis under acidic conditions to yield 3-oxocyclobutanecarboxylic acid.
  • Formation of Silver Carboxylate: The carboxylic acid is converted into a silver salt.
  • Bromination: The silver salt is reacted with elemental bromine to produce a bromoalkane.
  • Final Nucleophilic Substitution: Finally, the bromoalkane reacts with benzyl alcohol to yield 3-(Benzyloxy)cyclobutanone .

This method has been optimized for industrial production, emphasizing cost-effectiveness and high yields.

3-(Benzyloxy)cyclobutanone finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in creating cyclobutyl derivatives.
  • Medicinal Chemistry: Its potential as an antiviral agent makes it valuable in drug development.
  • Fine Chemicals Production: It plays a role in producing specialty chemicals and pharmaceuticals .

Studies on the interactions of 3-(Benzyloxy)cyclobutanone with biomolecules suggest that it may engage with various biological targets due to its structural characteristics. The compound’s ability to permeate cellular membranes enhances its potential for therapeutic applications. Further research is needed to elucidate its complete mechanism of action and interactions at the molecular level .

Several compounds share structural similarities with 3-(Benzyloxy)cyclobutanone, each exhibiting unique properties:

Compound NameMolecular FormulaSimilarity Index
2-((Benzyloxy)methyl)cyclobutanoneC_{12}H_{14}O_{2}0.95
4-((Benzyloxy)methyl)cyclohexanoneC_{12}H_{14}O_{2}0.94
4-(2-(Benzyloxy)ethyl)cyclohexanoneC_{13}H_{16}O_{2}0.92
2-((Benzyloxy)methyl)cyclohexanoneC_{12}H_{14}O_{2}0.89
(S)-1-(Benzyloxy)-2-methylpentan-3-oneC_{13}H_{18}O_{2}0.89

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(Benzyloxy)cyclobutanone

Dates

Last modified: 08-15-2023

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